molecular formula C6H10N4OS B6171996 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide CAS No. 2742652-88-4

2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B6171996
CAS No.: 2742652-88-4
M. Wt: 186.2
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Description

2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of thioamides with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of a thiazole ring with hydrazine and carboxamide functionalities. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

2742652-88-4

Molecular Formula

C6H10N4OS

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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